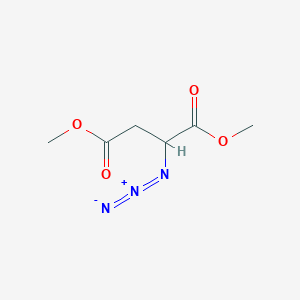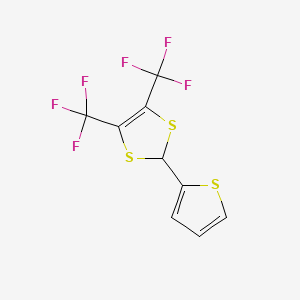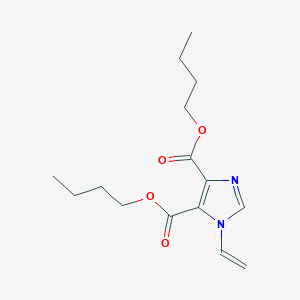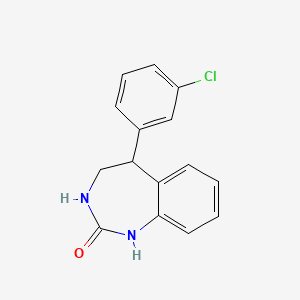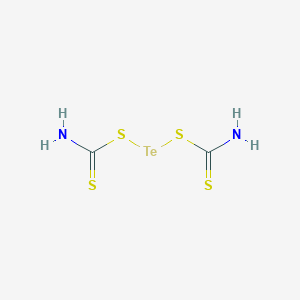
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) is a complex organosulfur compound characterized by the presence of disulfide and thioamide functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) typically involves the coupling of thiols with disulfides. One common method is the reaction of thiols with 1-chlorobenzotriazole, which forms benzotriazolated thiols. These intermediates then react with another thiol to form the desired disulfide compound . This method is advantageous as it avoids the use of toxic and harsh oxidizing agents.
Industrial Production Methods
Industrial production of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) often employs large-scale synthesis techniques that ensure high yield and purity. The process involves the use of organophosphorus sulfenyl bromide as an activating agent, which facilitates the formation of unsymmetrical disulfides under mild conditions .
化学反应分析
Types of Reactions
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonamides.
Reduction: Reduction reactions can convert the disulfide bonds to thiols.
Substitution: The thioamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonamides and sulfinamides.
Reduction: Thiols.
Substitution: Various substituted thioamides and disulfides.
科学研究应用
(Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of disulfide bonds.
Biology: Employed in the study of redox biology and protein folding due to its ability to form and break disulfide bonds.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can modulate redox states.
Industry: Utilized in the production of polymers and other materials that require disulfide linkages
作用机制
The mechanism of action of (Tellanyldisulfanediyl)bis(1-sulfanylidenemethanamine) involves its ability to undergo redox reactions. The disulfide bonds can be reduced to thiols, which can then participate in further chemical reactions. This redox capability is crucial in biological systems where disulfide bonds play a role in protein structure and function .
相似化合物的比较
Similar Compounds
Sulfonamides: Compounds containing the sulfonamide group, which are used in various pharmaceutical applications.
Sulfinamides: Similar to sulfonamides but with a sulfinyl group, used in organic synthesis.
Disulfides: Compounds with disulfide bonds, commonly found in proteins and used in redox biology .
属性
CAS 编号 |
92593-36-7 |
|---|---|
分子式 |
C2H4N2S4Te |
分子量 |
311.9 g/mol |
IUPAC 名称 |
carbamothioylsulfanyltellanyl carbamodithioate |
InChI |
InChI=1S/C2H4N2S4Te/c3-1(5)7-9-8-2(4)6/h(H2,3,5)(H2,4,6) |
InChI 键 |
NJWUMLMAYBUQJR-UHFFFAOYSA-N |
规范 SMILES |
C(=S)(N)S[Te]SC(=S)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[Bis(ethylsulfanyl)methyl]-2-iodophenol](/img/structure/B14361276.png)
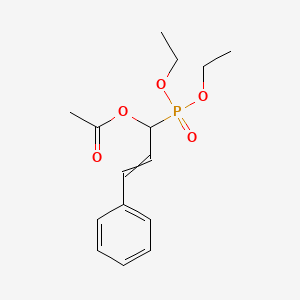
![{4-[(2-Cyanoethyl)(pentyl)amino]phenyl}ethene-1,1,2-tricarbonitrile](/img/structure/B14361290.png)
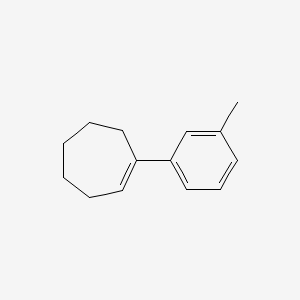
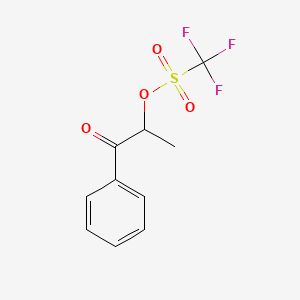
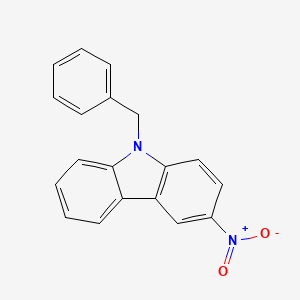
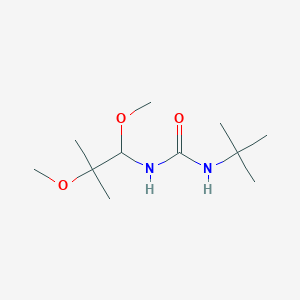
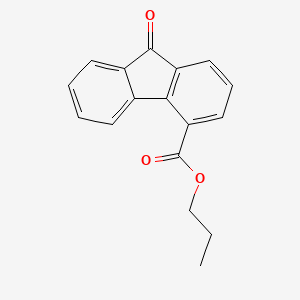
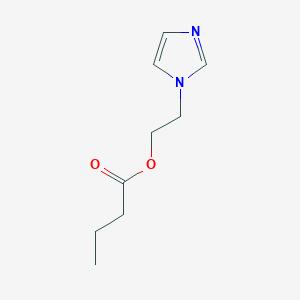
![4-Methyl-5,6-dihydro-4H-imidazo[1,2-d]tetrazole](/img/structure/B14361337.png)
